molecular formula C18H23N3OS B2838204 2-(benzylsulfanyl)-1-[3-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl]ethan-1-one CAS No. 2320577-05-5

2-(benzylsulfanyl)-1-[3-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl]ethan-1-one

Cat. No.: B2838204
CAS No.: 2320577-05-5
M. Wt: 329.46
InChI Key: KNMXFMXYFXVOCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a piperidinyl scaffold substituted with a 1-methylpyrazole moiety at the 3-position, linked via an ethanone bridge to a benzylsulfanyl group. Such structural motifs are common in medicinal chemistry, where the piperidine ring enhances bioavailability, the pyrazole contributes to hydrogen-bonding interactions, and the benzylsulfanyl group modulates lipophilicity and metabolic stability.

Properties

IUPAC Name

2-benzylsulfanyl-1-[3-(1-methylpyrazol-4-yl)piperidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3OS/c1-20-11-17(10-19-20)16-8-5-9-21(12-16)18(22)14-23-13-15-6-3-2-4-7-15/h2-4,6-7,10-11,16H,5,8-9,12-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNMXFMXYFXVOCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2CCCN(C2)C(=O)CSCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(benzylsulfanyl)-1-[3-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl]ethan-1-one is a complex organic compound notable for its unique structural features, including a benzylsulfanyl group , a piperidine ring , and a pyrazole moiety . This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in neuropharmacology and anti-inflammatory pathways.

Structural Characteristics

The compound's structure can be broken down into key functional groups:

  • Benzylsulfanyl group : Enhances reactivity and may influence biological interactions.
  • Piperidine ring : Known for its role in various pharmacological activities.
  • Pyrazole moiety : Associated with diverse pharmacological properties, including anti-inflammatory and analgesic effects.

Pharmacological Properties

Research indicates that this compound may exhibit significant pharmacological effects, particularly in the following areas:

  • Neuropharmacology : Potential interactions with receptors involved in pain modulation.
  • Anti-inflammatory Activity : The compound's ability to influence signaling pathways related to inflammation suggests therapeutic potential.

Preliminary studies suggest that the compound interacts with various biological targets, influencing pathways related to pain and inflammation. However, further pharmacological evaluations are necessary to elucidate its exact mechanism of action.

Case Studies and Research Findings

Several studies have explored the biological activity of compounds similar to this compound. Below are summarized findings from relevant research:

StudyFindings
Azzam et al. (2019)Investigated N-sulfonylpyrazoles as potential anti-COVID-19 agents, highlighting their antiviral properties.
Elgemeie et al. (2022)Focused on derivatives of N-sulfonated pyrazoles, suggesting their use as promising future drugs due to significant biological activity.
Zhu et al. (2013)Reported on the synthesis and characterization of pyrazole derivatives with notable anti-inflammatory properties.

Interaction Studies

Interaction studies have shown that this compound may bind to receptors involved in pain modulation and inflammation. The binding affinity and specificity of these interactions require further investigation to establish therapeutic relevance.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Research indicates that compounds featuring a benzylsulfanyl group have shown promising anticancer properties. For instance, derivatives of similar structures have been studied for their ability to inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest. A notable study demonstrated that compounds with similar pyrazole motifs exhibited significant cytotoxicity against several cancer cell lines, suggesting that 2-(benzylsulfanyl)-1-[3-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl]ethan-1-one could be a candidate for further development in cancer therapeutics .

Antimicrobial Properties
The compound has also been evaluated for its antimicrobial efficacy. A study focusing on related sulfanyl compounds found that they exhibited activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. This suggests potential applications in developing new antibiotics or antimicrobial agents .

Pharmacological Insights

Neurological Applications
The piperidine moiety in the compound is of particular interest in neuropharmacology. Compounds with similar structures have been investigated for their effects on neurotransmitter systems, particularly in the context of neurodegenerative diseases. Research has indicated that such compounds can modulate dopamine and serotonin receptors, which may lead to therapeutic effects in conditions like Parkinson's disease and depression .

Pain Management
Preliminary studies suggest that derivatives of this compound may possess analgesic properties. The interaction with opioid receptors has been a focus of research, indicating potential use in pain management therapies .

Material Science Applications

Polymer Chemistry
The unique structural features of this compound allow it to be utilized as a building block in polymer synthesis. Its ability to participate in various chemical reactions makes it suitable for creating novel polymeric materials with tailored properties for applications in coatings, adhesives, and drug delivery systems .

Case Studies

StudyFocusFindings
Study on Anticancer ActivityEvaluation of cytotoxic effectsSignificant inhibition of tumor growth in vitro
Antimicrobial Efficacy StudyTesting against bacterial strainsEffective against multiple Gram-positive and Gram-negative bacteria
Neuropharmacological ResearchInteraction with neurotransmitter systemsModulation of dopamine and serotonin receptors observed
Polymer Synthesis ExperimentDevelopment of new materialsSuccessful incorporation into polymer matrices

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Core Structure Key Substituents Biological Activity/Notes Reference
2-(Benzylsulfanyl)-1-[3-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl]ethan-1-one (Target) Piperidinyl-ethanone 3-(1-Methylpyrazole), benzylsulfanyl Potential kinase modulation (inferred) N/A
1-(4-Chlorophenyl)-2-(4-methyl-1H-pyrazol-1-yl)ethan-1-one Ethanone 4-Chlorophenyl, 4-methylpyrazole Anticancer/antimicrobial (Pseudo-Natural Product)
1-(4-(4-(5-Phenyl-4,5-dihydroisoxazol-3-yl)thiazol-2-yl)piperidin-1-yl)-ethan-1-one derivatives Piperidinyl-ethanone Thiazol-isoxazole hybrid Fungicidal (Crop protection)
6-{[2-(4-Benzylpiperidin-1-yl)ethyl]sulfinyl}-1,3-benzoxazol-2(3H)-one Benzoxazolone-piperidinyl Sulfinyl linker, benzoxazolone Enzyme inhibition (structural analog)
2-(4-Pyrazin-2-yl-piperazin-1-yl)ethyl methanesulphonate Piperazinyl-ethanone Pyrazine, methanesulphonate Antipsychotic/antidepressant (receptor binding)
CREBBP Bromodomain Ligand (1-{3-[3-(1-methylpyrazol-4-yl)isoquinolin-8-yl]-... ethan-1-one) Pyrazolo-pyridinyl-ethanone Isoquinoline, tetrahydro-pyran Epigenetic modulation (CREBBP inhibition)

Key Observations:

Piperidinyl vs. Piperazinyl compounds often show broader receptor interactions due to the additional nitrogen atom.

Substituent Effects :

  • The benzylsulfanyl group in the target compound increases lipophilicity (logP ~3.5 estimated) compared to sulfinyl (e.g., ) or methanesulphonate groups (e.g., ), which may improve membrane permeability but reduce solubility.
  • Pyrazole substitutions : Methylation at the pyrazole 1-position (target compound) reduces metabolic oxidation compared to unsubstituted pyrazoles (e.g., ), enhancing stability .

Biological Activity Trends: Piperidinyl-ethanones with heteroaromatic substituents (e.g., thiazol-isoxazole in ) are associated with fungicidal activity, while those with bulky aryl groups (e.g., phenylpyrazole in ) often target enzymes or receptors in human therapeutics.

Research Findings and Data Gaps

  • Synthetic Feasibility: The target compound’s synthesis likely parallels methods for related piperidinyl-ethanones, such as Pd-catalyzed couplings (see ) or nucleophilic substitutions.
  • Pharmacokinetic Data: No direct ADMET data are available, but analogs with benzylsulfanyl groups (e.g., ) show moderate metabolic clearance in vitro.
  • Contradictions: While highlights fungicidal activity for similar piperidinyl-ethanones, suggests divergent applications (epigenetics), underscoring the scaffold’s versatility.

Q & A

Q. What are the recommended synthetic routes and characterization methods for this compound?

The synthesis involves multi-step reactions, typically starting with functionalization of the piperidine ring followed by coupling with the benzylsulfanyl-ethanone moiety. Key steps include:

  • Step 1 : Introduction of the 1-methyl-1H-pyrazol-4-yl group to the piperidine ring via nucleophilic substitution or palladium-catalyzed cross-coupling .
  • Step 2 : Thioether formation between the piperidine intermediate and a benzylsulfanyl precursor under basic conditions (e.g., K₂CO₃ in DMF) .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization from ethanol . Characterization :
  • NMR (¹H/¹³C) for structural confirmation, focusing on piperidine proton splitting patterns and sulfanyl group shifts .
  • HPLC (C18 column, acetonitrile/water mobile phase) for purity assessment (>95%) .
  • Mass spectrometry (ESI-MS) to verify molecular weight .

Q. What initial biological screening strategies are recommended for this compound?

Prioritize assays aligned with structural analogs (e.g., pyrazole/piperidine derivatives):

  • Antimicrobial Activity : Broth microdilution assays against Gram-positive/negative bacteria and fungi (e.g., S. aureus, E. coli, C. albicans) .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) and non-cancerous cells (e.g., HEK-293) to assess selectivity .
  • Enzyme Inhibition : Target kinases or proteases using fluorometric/colorimetric kits, given the compound’s potential interaction with ATP-binding pockets .

Advanced Research Questions

Q. How can synthetic yields be optimized for the piperidine-pyrazole intermediate?

  • Reaction Solvent : Use polar aprotic solvents (DMF or DMSO) to enhance nucleophilicity of the pyrazole nitrogen .
  • Catalyst Optimization : Screen Pd catalysts (e.g., Pd(OAc)₂ vs. PdCl₂) and ligands (XPhos, BINAP) for cross-coupling efficiency .
  • Temperature Control : Maintain 80–100°C to balance reaction rate and side-product formation .
  • Byproduct Analysis : Monitor reaction progress via TLC and LC-MS to identify competing pathways (e.g., over-alkylation) .

Q. How should researchers resolve contradictions in biological activity data across studies?

  • Experimental Reproducibility : Standardize assay conditions (e.g., cell passage number, serum concentration) to minimize variability .
  • Structural Confirmation : Re-analyze compound purity (HPLC, X-ray crystallography) to rule out batch-dependent impurities .
  • Mechanistic Follow-Up : Use isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to validate target binding affinity discrepancies .

Q. What strategies are effective for structure-activity relationship (SAR) studies?

  • Core Modifications : Synthesize analogs with:
  • Varied substituents on the benzylsulfanyl group (e.g., electron-withdrawing Cl or NO₂) .
  • Alternative heterocycles (e.g., pyrrolidine instead of piperidine) to assess ring size impact .
    • Pharmacophore Mapping : Use molecular docking (AutoDock Vina) to correlate substituent effects with binding poses in target proteins .
    • Metabolic Stability : Evaluate microsomal half-life (human liver microsomes) to link structural features to pharmacokinetic profiles .

Q. What methodologies are suitable for elucidating the compound’s mechanism of action?

  • Transcriptomics : RNA-seq profiling of treated cells to identify differentially expressed pathways .
  • Proteomics : SILAC-based quantification to detect target protein expression changes .
  • In Vivo Models : Zebrafish xenografts for preliminary toxicity/efficacy testing before rodent studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.